Lipophilicity (XLogP) Comparison
The calculated XLogP of 1-(4-methoxyphenyl)-1H-indazole-3-carbaldehyde is 3 [1], which is significantly higher than that of the 1-phenyl analog (XLogP 2.1) and notably higher than 5-methoxy-1H-indazole-3-carbaldehyde (XLogP 0.96-1.23) [2]. This indicates enhanced lipophilicity, a key parameter for membrane permeability and oral bioavailability in drug design.
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 3 |
| Comparator Or Baseline | 1-Phenyl-1H-indazole-3-carbaldehyde (XLogP = 2.1); 5-Methoxy-1H-indazole-3-carbaldehyde (XLogP = 0.96-1.23) |
| Quantified Difference | ΔXLogP (vs. 1-Phenyl) = +0.9; ΔXLogP (vs. 5-Methoxy) = +1.77 to +2.04 |
| Conditions | Calculated XLogP values from authoritative chemical databases. |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, a critical attribute for cell-based assays and in vivo pharmacokinetics in early drug discovery.
- [1] BaseChem. (n.d.). 1H-Indazole-3-carboxaldehyde, 1-(4-methoxyphenyl)-. Calculated XLogP: 3. View Source
- [2] Chemsrc. (n.d.). 5-Methoxy-1H-indazole-3-carbaldehyde. LogP: 0.96. / Activate Scientific. (2025). 5-Methoxy-1H-indazole-3-carbaldehyde. logP: 1.23. View Source
